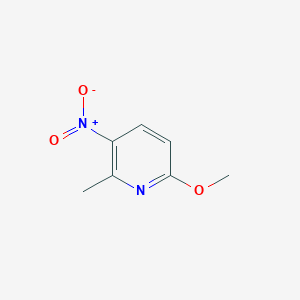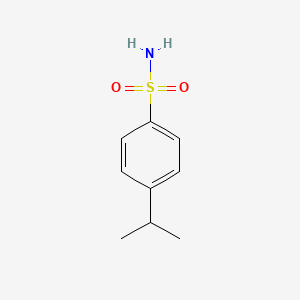
2-Amino-2-(2-Fluorphenyl)essigsäure
Übersicht
Beschreibung
2-Amino-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 2-fluorophenyl group
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-Fluorphenyl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine mögliche Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit Enzymen.
Medizin: Untersucht auf seine möglichen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme wirken und biochemische Stoffwechselwege beeinflussen. Die Fluorphenylgruppe verstärkt seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen, was zu den beobachteten biologischen Wirkungen führt .
Ähnliche Verbindungen:
2-Amino-2-(4-Fluorphenyl)essigsäure: Ähnliche Struktur, aber mit dem Fluoratom in para-Position.
2-Amino-2-(2-Chlorphenyl)essigsäure: Enthält ein Chloratom anstelle von Fluor.
2-Amino-2-(2-Bromphenyl)essigsäure: Enthält ein Bromatom anstelle von Fluor
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins des Fluoratoms in ortho-Position einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Das Fluoratom erhöht die Stabilität und Lipophilie der Verbindung, was sie zu einem wertvollen Kandidaten für verschiedene Anwendungen macht.
Wirkmechanismus
Target of Action
It is known to be a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Glycine acts as a neurotransmitter and has a high affinity for multiple receptors .
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Amino acids and their derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
As a glycine derivative, it is likely to share some pharmacokinetic properties with glycine .
Result of Action
As a glycine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Safety and Hazards
The safety information for “2-Amino-2-(2-fluorophenyl)acetic acid” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H320-H335 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Biochemische Analyse
Biochemical Properties
2-Amino-2-(2-fluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic flux. The nature of these interactions often involves binding to active sites of enzymes or transporters, thereby affecting their activity and function .
Cellular Effects
The effects of 2-Amino-2-(2-fluorophenyl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules. These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Amino-2-(2-fluorophenyl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly important in its role in biochemical reactions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(2-fluorophenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(2-fluorophenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Amino-2-(2-fluorophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins is crucial for its distribution and overall biochemical activity .
Subcellular Localization
The subcellular localization of 2-Amino-2-(2-fluorophenyl)acetic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for identifying potential therapeutic targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-2-(2-fluorophenyl)acetic acid can be synthesized through several methods. One common approach involves the condensation of benzyl cyanide with 2-fluorobenzaldehyde, followed by hydrolysis and decarboxylation. Another method includes the reaction of 2-fluorophenylacetonitrile with ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-amino-2-(2-fluorophenyl)acetic acid typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Amino-2-(2-Fluorphenyl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln.
Substitution: Die Amino- und Fluorphenylgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von 2-Fluorbenzaldehyd oder 2-Fluorbenzoesäure.
Reduktion: Bildung von 2-Amino-2-(2-Fluorphenyl)ethanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure but with the fluorine atom at the para position.
2-Amino-2-(2-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)acetic acid: Contains a bromine atom instead of fluorine
Uniqueness: 2-Amino-2-(2-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the ortho position, which influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMJIBUVDGMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-28-8 | |
| Record name | (2-Fluorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-amino(2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the fluorophenyl group relative to the acetate group in ortho-fluorophenylglycine?
A1: The research states that the fluorophenyl group in ortho-fluorophenylglycine is not coplanar with the acetate anion. Instead, it is attached to the α carbon atom at a dihedral angle of 105.5°. []
Q2: How does ortho-fluorophenylglycine interact with surrounding molecules in its crystal structure?
A2: The crystal structure analysis reveals that all three amino hydrogen atoms in ortho-fluorophenylglycine form hydrogen bonds with carboxylate oxygen atoms of three neighboring molecules. [] This suggests a significant role of intermolecular hydrogen bonding in the solid-state packing of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















